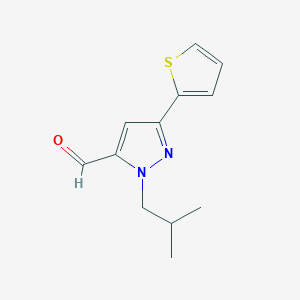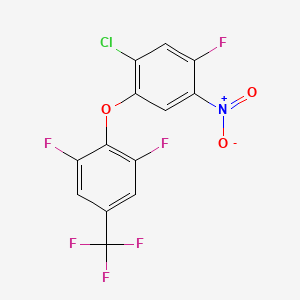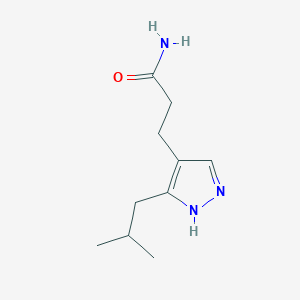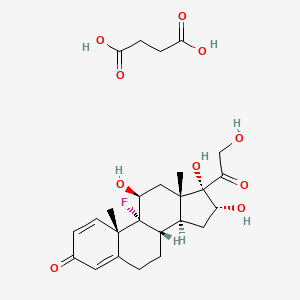
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) involves multiple steps, starting from prednisolone. The key steps include fluorination at the 9-position, hydroxylation at the 16alpha and 17 positions, and the introduction of the succinate group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The purification steps often include crystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s activity.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione carboxylic acid.
Reduction: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.
Substitution: Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a quality control standard.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but without the fluorine atom at the 9-position.
Dexamethasone: Another potent corticosteroid with a different substitution pattern, leading to different pharmacokinetic properties.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16-position.
Uniqueness
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is unique due to the presence of the fluorine atom at the 9-position, which enhances its anti-inflammatory activity and alters its pharmacokinetic profile. The succinate group also improves its solubility and stability, making it suitable for various pharmaceutical formulations.
Propiedades
Número CAS |
29593-56-4 |
|---|---|
Fórmula molecular |
C25H33FO10 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
butanedioic acid;(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO6.C4H6O4/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22;5-3(6)1-2-4(7)8/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t13-,14-,15+,16-,18-,19-,20-,21-;/m0./s1 |
Clave InChI |
UDUWAHZDSDSVJQ-FFALKRFOSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C(CC(=O)O)C(=O)O |
SMILES canónico |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
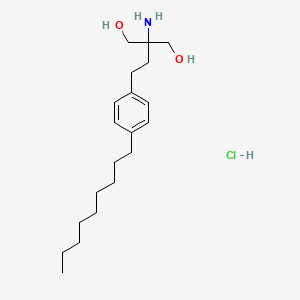
![5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B13426336.png)
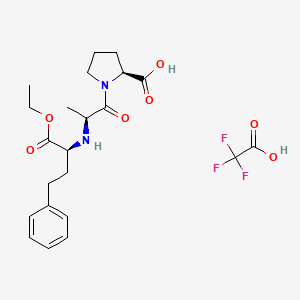
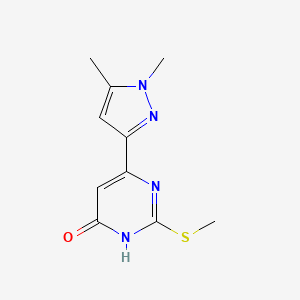
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
